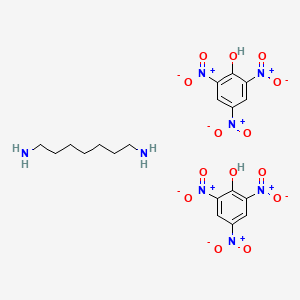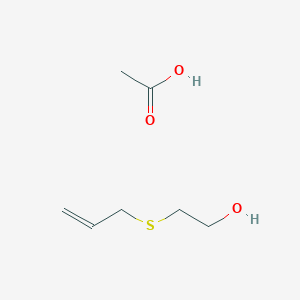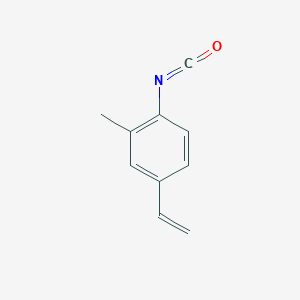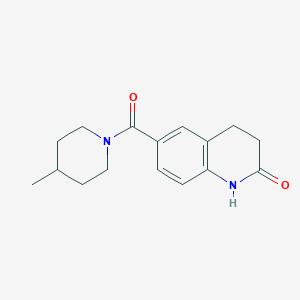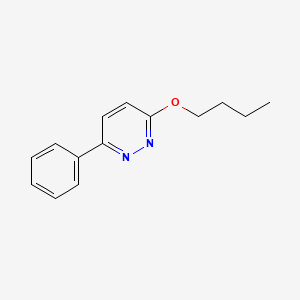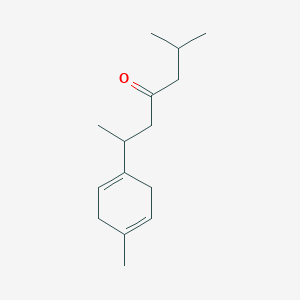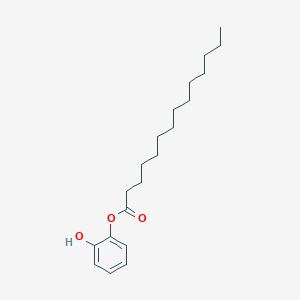
Tetradecanoic acid, 2-hydroxyphenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthetic Routes and Reaction Conditions:
Reaction of Myristoyl Chloride with Phenol: One common method involves the reaction of myristoyl chloride with phenol in the presence of a catalyst such as aluminum chloride.
Fries Rearrangement: Another method is the Fries rearrangement of phenyl myristate with aluminum chloride.
Nencki Reaction: The reaction of myristic acid with phenol in the presence of zinc chloride is another synthetic route.
Industrial Production Methods:
- Industrial production methods for tetradecanoic acid, 2-hydroxyphenyl ester typically involve large-scale versions of the synthetic routes mentioned above. The choice of method depends on factors such as cost, yield, and the availability of raw materials.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized products.
Reduction: Reduction reactions can convert the ester group to an alcohol group, resulting in the formation of tetradecanol derivatives.
Substitution: The compound can participate in substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products:
- The major products formed from these reactions include quinones, tetradecanol derivatives, and various substituted esters.
Chemistry:
- This compound is used as a starting material for the synthesis of more complex organic molecules. It is also used in studies related to esterification and hydrolysis reactions.
Biology:
- In biological research, this compound is used to study the effects of esters on cellular processes. It is also used in the synthesis of bioactive molecules.
Medicine:
- The compound has potential applications in drug development, particularly in the design of ester-based prodrugs that can improve the bioavailability of active pharmaceutical ingredients.
Industry:
- In the industrial sector, this compound is used in the production of surfactants, lubricants, and plasticizers. It is also used as an intermediate in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of tetradecanoic acid, 2-hydroxyphenyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release tetradecanoic acid and 2-hydroxyphenol, which can then participate in various biochemical processes. The compound can also interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparación Con Compuestos Similares
Tetradecanoic Acid, 2-Hydroxyethyl Ester: This compound has a similar structure but with an ethyl group instead of a phenyl group.
Tetradecanoic Acid, 2-Hydroxy-, Methyl Ester: This compound has a methyl group instead of a phenyl group.
Uniqueness:
- Tetradecanoic acid, 2-hydroxyphenyl ester is unique due to the presence of the phenyl group, which imparts specific chemical properties and reactivity. This makes it suitable for applications that require aromatic esters, such as in the synthesis of bioactive molecules and specialty chemicals.
Propiedades
Número CAS |
85194-00-9 |
|---|---|
Fórmula molecular |
C20H32O3 |
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
(2-hydroxyphenyl) tetradecanoate |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-17-20(22)23-19-16-14-13-15-18(19)21/h13-16,21H,2-12,17H2,1H3 |
Clave InChI |
QUCJSOVSFBNYDE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OC1=CC=CC=C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{2-[(2-Phenylhydrazinylidene)methyl]phenoxy}but-2-enenitrile](/img/structure/B14425758.png)


![6-tert-Butylbicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B14425771.png)
![3-[(3-Methoxyphenyl)tellanyl]prop-2-enoic acid](/img/structure/B14425779.png)

